3,4-Dihydroxyquinoline-5-carboxylic acid
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Overview
Description
3,4-Dihydroxyquinoline-5-carboxylic acid is a quinoline derivative known for its unique chemical structure and diverse biological activities This compound features a quinoline core with hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyquinoline-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with carboxylic acid functionalities under acidic or basic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives, which can be adapted to introduce hydroxyl groups at specific positions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced alcohols or aldehydes, and various substituted quinoline compounds.
Scientific Research Applications
3,4-Dihydroxyquinoline-5-carboxylic acid has found applications in several scientific research areas:
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in treating diseases such as cancer and neurodegenerative disorders due to its ability to interact with specific biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dihydroxyquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups and carboxylic acid moiety enable the compound to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxyquinoline-2-carboxylic acid
- 8-Hydroxyquinoline
- 4-Hydroxyquinoline-3-carboxylic acid
Uniqueness
3,4-Dihydroxyquinoline-5-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of hydroxyl and carboxylic acid functionalities that enhance its potential as a versatile intermediate in organic synthesis and a bioactive molecule in medicinal chemistry .
Properties
CAS No. |
127980-50-1 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-hydroxy-4-oxo-1H-quinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-4-11-6-3-1-2-5(10(14)15)8(6)9(7)13/h1-4,12H,(H,11,13)(H,14,15) |
InChI Key |
UUTYYVPMLXJSBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C(C2=O)O)C(=O)O |
Origin of Product |
United States |
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